(E/Z)-Acetamiprid

Ecotoxicology Pollinator Safety Risk Assessment

Procure (E/Z)-Acetamiprid as your strategic neonicotinoid standard or active ingredient. This first-generation nAChR competitive modulator offers a uniquely favorable profile: >600-fold lower acute honeybee toxicity than imidacloprid or thiamethoxam, enabling safer bloom-period IPM. Its cyanoimine group drives exceptionally rapid microbial degradation (half-life as low as 3.7 days), minimizing ecotoxicity risks in aquatic buffer zones. With retained efficacy against imidacloprid-resistant Myzus persicae (resistance ratios 1.73–12.91), it is a critical rotational tool. Available in multiple formats from neat analytical standards to soluble powders for diverse research and formulation needs.

Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
CAS No. 135410-20-7
Cat. No. B1664982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Acetamiprid
CAS135410-20-7
Synonyms(1E)-N-((6-chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide
(E)-N(sup 1)-((6-chloro-3-pyridyl)methyl)-N(sup 2)-cyano-N(sup 1)-methylacetamidine
acetamiprid
NI-25
TD-2472
TD-2480
Molecular FormulaC10H11ClN4
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC(=NC#N)N(C)CC1=CN=C(C=C1)Cl
InChIInChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3
InChIKeyWCXDHFDTOYPNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 4.25X10+3 mg/L at 25 °C
In water at 25 °C: 3.48X10+3 mg/L at pH5;  2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9
Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetamiprid (CAS 135410-20-7): Baseline Profile and Procurement Context for the Cyano-Substituted Neonicotinoid


(E/Z)-Acetamiprid (CAS 135410-20-7) is a first-generation neonicotinoid insecticide distinguished by its N-cyanoimine pharmacophore, which confers a distinct interaction profile at the insect nicotinic acetylcholine receptor (nAChR) [1]. Characterized by high water solubility (4250 mg/L at 25°C) and a low logP (0.80) , its physicochemical properties facilitate rapid plant uptake and systemic translocation, particularly in xylem-mobile applications. Unlike many in-class analogs, acetamiprid exhibits a notably lower acute toxicity profile to beneficial arthropods, which has sustained its utility in integrated pest management (IPM) programs globally [1]. Its commercial availability spans numerous formulation types, from soluble powders to advanced co-crystalline complexes, providing procurement flexibility for diverse agricultural and research applications .

Acetamiprid (CAS 135410-20-7): Why In-Class Substitution with Imidacloprid or Thiamethoxam Fails


Despite sharing a common nAChR target, neonicotinoids exhibit profound divergence in key performance metrics critical for scientific and industrial selection. Acetamiprid is a competitive modulator of insect nAChRs, whereas thiamethoxam and clothianidin act as non-competitive inhibitors, leading to different cross-resistance patterns in field populations [1]. Furthermore, dramatic differences in environmental fate, with acetamiprid's cyanoimine group enabling rapid microbial degradation (half-life as low as 3.7 days) compared to the recalcitrance of nitroguanidine analogs like imidacloprid, preclude generic substitution in applications with sensitive aquatic or soil ecotoxicity constraints [2]. Substituting acetamiprid with imidacloprid or thiamethoxam in pollinator-active zones would categorically fail risk assessments due to order-of-magnitude differences in acute honeybee toxicity [3]. These quantitative, context-dependent disparities demand a structured evidence-based approach to selection.

Acetamiprid (CAS 135410-20-7) Product-Specific Quantitative Evidence Guide: A Comparative Atlas for Scientific Selection


Acetamiprid Exhibits Lower Acute Toxicity to Honeybees (Apis mellifera) Relative to Imidacloprid, Thiamethoxam, and Clothianidin

In a direct comparative study, acetamiprid technical material (96%) exhibited an acute oral 48-h LD50 of 5.22 μg a.i./bee, which was over 600-fold less toxic than imidacloprid (97.3% technical, LD50 8.04 × 10⁻³ μg a.i./bee), thiamethoxam (96% technical, LD50 7.04 × 10⁻³ μg a.i./bee), and clothianidin (97% technical, LD50 11.8 × 10⁻³ μg a.i./bee) [1]. The hazard quotient (HQ) assessment classified acetamiprid's risk to honeybees as 'low', while imidacloprid, thiamethoxam, and clothianidin were classified as 'high' risk [1].

Ecotoxicology Pollinator Safety Risk Assessment

Acetamiprid Demonstrates Lower Acute Toxicity to Juvenile Black Tiger Shrimp (Penaeus monodon) Compared to Clothianidin, Thiamethoxam, and Imidacloprid

A comparative acute toxicity assessment in juvenile Penaeus monodon (Black Tiger Shrimp) found that acetamiprid exhibited no acute toxicity at tested concentrations (48-h LC50 > 500 μg L⁻¹), whereas other neonicotinoids showed measurable toxicity [1]. Clothianidin was the most toxic with a 48-h LC50 of 190 μg L⁻¹, followed by thiamethoxam (390 μg L⁻¹) and imidacloprid (408 μg L⁻¹) [1].

Aquatic Toxicology Aquaculture Environmental Risk

Acetamiprid Displays Differential Soil Ecotoxicity: 4-Fold Higher Toxicity to Folsomia candida than Imidacloprid, but Lower than Clothianidin

In standardized soil assays with the springtail Folsomia candida, acetamiprid exhibited a 4-fold higher acute toxicity to survival (LC50 = 0.12 mg a.s./kg dry soil) compared to imidacloprid [1]. However, clothianidin was the most toxic compound to F. candida (LC50 = 0.07 mg a.s./kg), indicating that while acetamiprid poses a greater acute risk to soil microarthropods than imidacloprid, it remains less hazardous than clothianidin in this matrix [1]. For earthworms (Eisenia andrei), acetamiprid was the most toxic compound tested (LC50 = 0.80 mg a.s./kg), though the study noted this was still within acceptable risk ratios for annual applications [1].

Soil Ecotoxicology Environmental Fate Risk Assessment

Acetamiprid Resistance in Myzus persicae Field Populations Ranges from Susceptible-to-Moderate (RR 1.73–12.91), Indicating Limited Cross-Resistance in Some Regions

A 2023 field monitoring study of Myzus persicae in Saudi Arabia reported resistance ratios (RR) for acetamiprid ranging from 1.73 to 12.91 across populations, categorized as susceptible-to-moderate resistance [1]. In comparison, a long-term analysis (2010–2022) found that M. persicae exhibited 21.93-fold resistance to imidacloprid (17.8% SL) over the same period [2], suggesting a more advanced resistance trajectory for imidacloprid in certain vegetable ecosystems. Biochemical assays indicated cytochrome P450 monooxygenases were primarily responsible for acetamiprid detoxification in resistant populations, whereas carboxylesterases drove resistance to bifenthrin and fosthiazate, indicating distinct metabolic resistance mechanisms [1].

Resistance Management Field Efficacy Aphid Control

Acetamiprid Degrades 4-Fold Faster than Thiacloprid in Microbial Systems, Enabling More Rapid Environmental Clearance

The yeast Rhodotorula mucilaginosa strain IM-2 degraded acetamiprid with a half-life of 3.7 days in sucrose mineral salt medium, which was 4-fold faster than its degradation of thiacloprid (half-life 14.8 days) under identical conditions [1]. Notably, this strain did not degrade imidacloprid or imidaclothiz, underscoring the unique vulnerability of the cyanoimine moiety in acetamiprid to microbial hydrolysis [1]. In a separate study, the actinomycete Streptomyces canus CGMCC 13662 degraded 70.0% of acetamiprid (200 mg/L) within 48 h, with a calculated half-life of 27.7 h, demonstrating robust microbial degradation potential [2].

Biodegradation Environmental Persistence Bioremediation

Acetamiprid Co-Formulation with Diafenthiuron Demonstrates Synergistic Efficacy, Enabling Reduced Application Rates

Patent literature describes a synergistic insecticidal combination of Diafenthiuron (25–40% w/w) and Acetamiprid (5–15% w/w) in a wettable powder formulation, where the combination exhibits greater pest control efficacy than the additive effect of either compound alone [1]. The synergy allows for reduced application rates of both active ingredients, addressing concerns about environmental loading and delaying the onset of resistance to either mode of action. The formulation also overcomes physical stability challenges associated with acetamiprid's tendency to cake upon storage, as Diafenthiuron acts as a grinding aid [1].

Formulation Science Synergistic Mixtures Resistance Management

Acetamiprid (CAS 135410-20-7) Optimal Research and Industrial Application Scenarios Derived from Comparative Evidence


Pollinator-Safe Aphid and Whitefly Management in Flowering Crops

Acetamiprid is the preferred neonicotinoid for foliar applications during bloom periods in crops such as canola, sunflowers, and fruit orchards. Evidence from direct comparative bee toxicity studies demonstrates that acetamiprid's acute oral LD50 to honeybees is >600-fold higher (less toxic) than imidacloprid, thiamethoxam, or clothianidin, and its overall risk is classified as 'low' [1]. This differential allows its use in IPM programs where bee foraging activity is high, without triggering the high-risk hazard quotients associated with other neonicotinoids.

Neonicotinoid Rotation for Imidacloprid-Resistant Aphid Populations

In regions where Myzus persicae has developed high-level resistance to imidacloprid (e.g., 21.93-fold resistance documented over 2010–2022), acetamiprid represents a logical rotational partner [2]. Field monitoring in Saudi Arabia (2023) indicates acetamiprid resistance ratios remain in the susceptible-to-moderate range (1.73–12.91), suggesting retained efficacy in many populations [2]. The distinct metabolic resistance mechanism (cytochrome P450-mediated detoxification) further supports its inclusion in alternating spray schedules to delay further resistance development.

Aquaculture-Adjacent Pest Control in Shrimp-Producing Estuarine Zones

In rice paddies and vegetable fields adjacent to estuarine shrimp habitats, acetamiprid offers a lower ecotoxicological risk profile to crustaceans. Comparative acute toxicity data in juvenile Penaeus monodon show acetamiprid exhibits no acute mortality at >500 μg L⁻¹, whereas clothianidin (190 μg L⁻¹), thiamethoxam (390 μg L⁻¹), and imidacloprid (408 μg L⁻¹) induce significant mortality at environmentally relevant concentrations [3]. This evidence positions acetamiprid as a lower-risk alternative for pest control in watersheds draining into shrimp aquaculture zones.

Bioremediation Feasibility Studies and Rapid Environmental Fate Modeling

Research applications focused on environmental fate and bioremediation can leverage acetamiprid's uniquely rapid microbial degradation kinetics. The compound's cyanoimine moiety renders it susceptible to hydrolysis by a broad range of soil microorganisms, with documented half-lives as short as 27.7 h (S. canus) and 3.7 days (R. mucilaginosa) [4]. This contrasts sharply with the recalcitrance of nitroguanidine neonicotinoids like imidacloprid. Acetamiprid thus serves as an ideal model substrate for studying nitrile hydratase enzymes and developing bioremediation strategies for neonicotinoid-contaminated environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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